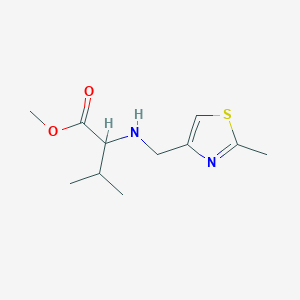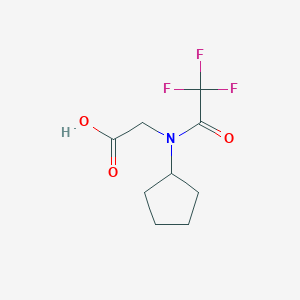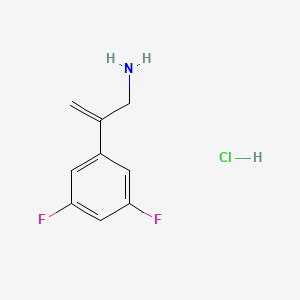
2-(3,5-Difluorophenyl)prop-2-en-1-aminehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,5-Difluorophenyl)prop-2-en-1-amine hydrochloride is a chemical compound with the molecular formula C9H11F2N·HCl. It is a versatile small molecule scaffold used in various research and industrial applications. The compound is characterized by the presence of a difluorophenyl group attached to a prop-2-en-1-amine backbone, with a hydrochloride salt form to enhance its stability and solubility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-difluorophenyl)prop-2-en-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 3,5-difluoroacetophenone.
Formation of Intermediate: The 3,5-difluoroacetophenone is subjected to a reaction with an appropriate amine under basic conditions to form the intermediate 2-(3,5-difluorophenyl)prop-2-en-1-amine.
Hydrochloride Salt Formation: The intermediate is then treated with hydrochloric acid to form the hydrochloride salt, resulting in the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(3,5-Difluorophenyl)prop-2-en-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The difluorophenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorophenyl oxides, while substitution reactions can produce various substituted derivatives.
Aplicaciones Científicas De Investigación
2-(3,5-Difluorophenyl)prop-2-en-1-amine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(3,5-difluorophenyl)prop-2-en-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
3,5-Difluoroacetophenone: A precursor in the synthesis of 2-(3,5-difluorophenyl)prop-2-en-1-amine hydrochloride.
1-(2,5-Difluorophenyl)prop-2-en-1-amine: A structurally similar compound with different substitution patterns.
Uniqueness
2-(3,5-Difluorophenyl)prop-2-en-1-amine hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which enhances its stability and solubility. This makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C9H10ClF2N |
|---|---|
Peso molecular |
205.63 g/mol |
Nombre IUPAC |
2-(3,5-difluorophenyl)prop-2-en-1-amine;hydrochloride |
InChI |
InChI=1S/C9H9F2N.ClH/c1-6(5-12)7-2-8(10)4-9(11)3-7;/h2-4H,1,5,12H2;1H |
Clave InChI |
PSJOKAZGZMWGBG-UHFFFAOYSA-N |
SMILES canónico |
C=C(CN)C1=CC(=CC(=C1)F)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methyl-1-[4-(propan-2-yloxy)phenyl]but-3-en-1-amine hydrochloride](/img/structure/B13512988.png)
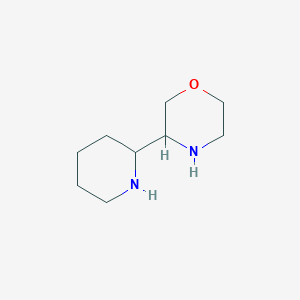
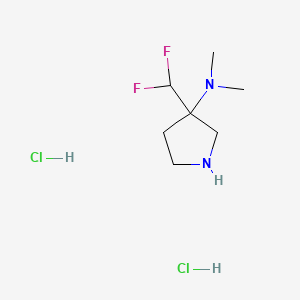
amine](/img/structure/B13513030.png)
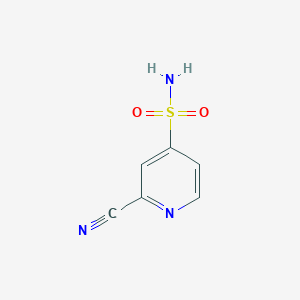
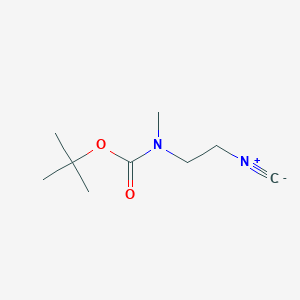
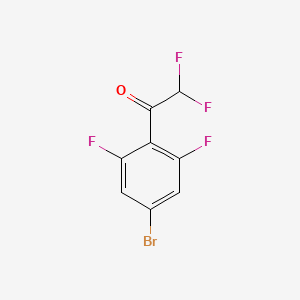
![2-[1-(Nitromethyl)cyclopropyl]acetic acid](/img/structure/B13513043.png)
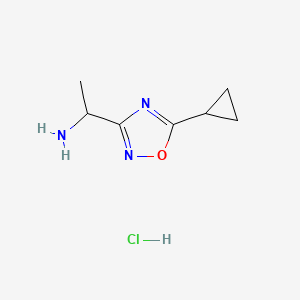
![3-({[(tert-butoxy)carbonyl]amino}methyl)-1-methyl-1H-pyrazole-4-carboxylicacid](/img/structure/B13513051.png)
